3H-thieno[2,3-e]benzimidazole

heterocyclic chemistry regioselective synthesis scaffold diversification

Thienobenzimidazole positional isomers are frequently confused in procurement, derailing SAR campaigns when the wrong isomer is substituted. 3H-Thieno[2,3-e]benzimidazole (CAS 148194-18-7) provides unambiguous [2,3-e] fusion geometry with sulfur adjacent to benzene, directing electrophilic substitution to positions inaccessible from the widely exploited [3,2-e] isomer. • Fragment-sized scaffold (MW 174.22, TPSA 56.9 Ų, zero rotatable bonds) ideal for FBDD and fragment growing • Explores novel IP space beyond the crowded [3,2-e] patent landscape (cf. US-5463073-A Markush claims) • Distinct InChIKey (UJKJCIUZMSPVCX) ensures unambiguous compound registration and virtual screening Global shipping. Request quote for gram-to-kilogram quantities.

Molecular Formula C9H6N2S
Molecular Weight 174.221
CAS No. 148194-18-7
Cat. No. B587332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-thieno[2,3-e]benzimidazole
CAS148194-18-7
Synonyms1H-Thieno[2,3-e]benzimidazole(9CI)
Molecular FormulaC9H6N2S
Molecular Weight174.221
Structural Identifiers
SMILESC1=CC2=C(C3=C1C=CS3)N=CN2
InChIInChI=1S/C9H6N2S/c1-2-7-8(11-5-10-7)9-6(1)3-4-12-9/h1-5H,(H,10,11)
InChIKeyUJKJCIUZMSPVCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Thieno[2,3-e]benzimidazole Identity and Sourcing


3H-Thieno[2,3-e]benzimidazole (CAS 148194-18-7) is an unsubstituted, fully aromatic fused heterocycle combining a thiophene ring with a benzimidazole core via a [2,3-e] junction [1]. With molecular formula C₉H₆N₂S and a molecular weight of 174.22 g/mol, the scaffold presents a computed XLogP3-AA of 2.5 and a topological polar surface area of 56.9 Ų [1]. The compound belongs to the broader thienoimidazole family, which has been extensively claimed in patents for angiotensin II antagonism and kinase inhibition; however, the specific [2,3-e] fusion isomer remains far less characterized than its [3,2-e] positional isomer (CAS 23630-49-1) [2].

3H-Thieno[2,3-e]benzimidazole: Irreplaceable by Common Analogs


The thienobenzimidazole class contains multiple positional isomers distinguished solely by the fusion geometry of the thiophene sulfur relative to the imidazole NH. 3H-Thieno[2,3-e]benzimidazole places the sulfur atom in a distinct orientation compared to the more widely studied 3H-thieno[3,2-e]benzimidazole (CAS 23630-49-1) [1]. This structural difference alters the electron distribution within the fused ring system, directing electrophilic and nucleophilic substitution to different ring positions and yielding unique regiochemical outcomes during derivatization [2]. Substituting one isomer for the other in a synthetic sequence or structure–activity relationship (SAR) campaign therefore introduces an uncontrolled variable that can derail lead optimization or produce an unintended patent landscape exposure [2].

3H-Thieno[2,3-e]benzimidazole Differentiation Evidence


Positional Isomerism: Sulfur Regiochemistry

The target compound differs from its closest positional isomer, 3H-thieno[3,2-e]benzimidazole (CAS 23630-49-1), in the location of the thiophene sulfur relative to the imidazole ring [1]. In the [2,3-e] isomer, the sulfur is adjacent to the benzene ring of the benzimidazole, whereas in the [3,2-e] isomer it is adjacent to the imidazole portion. This regiochemical difference is confirmed by distinct InChIKeys (UJKJCIUZMSPVCX vs. GTACTEGISJCMII) and SMILES strings [1][2]. The altered electron distribution influences the preferred sites for electrophilic aromatic substitution, directly impacting the regiochemical outcome of further functionalization reactions .

heterocyclic chemistry regioselective synthesis scaffold diversification

Computed Complexity Index: [2,3-e] vs. [3,2-e] Isomer

Despite sharing the identical molecular formula (C₉H₆N₂S) and molecular weight (174.22 g/mol), the two positional isomers exhibit measurable differences in computed complexity indices and minor variations in heavy atom arrangement [1][2]. Both compounds share XLogP3-AA = 2.5, HBD count = 1, HBA count = 2, rotatable bond count = 0, and topological polar surface area = 56.9 Ų [1][2]. However, the Cactvs Complexity Index differs: 178 for the [2,3-e] isomer versus 185 for the [3,2-e] isomer [1][2]. This difference, while small, reflects the distinct topological connectivity of the sulfur atom and can influence in silico library enumeration outcomes and patent landscape assessments.

ADME prediction physicochemical profiling isomer comparison

Patent Landscape for Angiotensin II Antagonists

The unsubstituted 3H-thieno[2,3-e]benzimidazole core is encompassed by the Markush structures of US-5463073-A, which claims thienoimidazole derivatives wherein ring A is a thiophene ring optionally containing substitution [1]. The patent explicitly covers benzimidazole derivatives of formula (I) where the thiophene ring may bear additional substituents, and the exemplified compounds demonstrate potent angiotensin II antagonistic activity with antihypertensive effects [1]. The [2,3-e] fusion pattern is one of the regioisomeric forms included within the generic scope; procurement of the unsubstituted scaffold enables legal freedom-to-operate evaluation and the generation of novel derivatives that may lie outside the exact claims of competitors focused on the [3,2-e] series.

angiotensin II antagonism patent analysis thienoimidazole derivatives

3H-Thieno[2,3-e]benzimidazole High-Value Applications


Regioselective Derivatization for Novel Kinase Libraries

The [2,3-e] fusion orients the thiophene sulfur adjacent to the benzene ring, directing electrophilic substitution to distinct positions compared to the [3,2-e] isomer [1]. Medicinal chemistry teams can exploit this regiochemistry to generate substitution patterns inaccessible from the [3,2-e] scaffold, expanding the diversity of thienobenzimidazole-based kinase inhibitor libraries [2].

Angiotensin II Antagonist Lead Expansion

The generic Markush claims of US-5463073-A encompass thieno[2,3-e]benzimidazole derivatives as angiotensin II antagonists [1]. Starting from the unsubstituted 3H-thieno[2,3-e]benzimidazole scaffold, structure–activity relationship studies can pursue novel antihypertensive leads while avoiding the exact chemical space heavily populated by competitors working on the [3,2-e] series [1].

Isomer-Specific Building Block for Fragment-Based Drug Discovery

The compact, fully aromatic core (MW 174.22, TPSA 56.9 Ų, XLogP3 2.5) and the absence of rotatable bonds make 3H-thieno[2,3-e]benzimidazole an attractive fragment-sized scaffold [2]. Its unique sulfur regiochemistry provides a handle for fragment growing strategies that cannot be replicated with the [3,2-e] isomer, enabling exploration of distinct binding sub-pockets [2].

Computational Library Enumeration and IP Landscape Analysis

The distinct InChIKey (UJKJCIUZMSPVCX) and complexity index (178) differentiate the [2,3-e] isomer from the [3,2-e] isomer (complexity 185) in cheminformatic databases [2][3]. This enables precise compound registration, patent novelty assessment, and virtual screening campaigns that require unambiguous isomer identification [2][3].

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